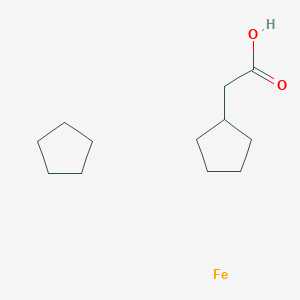

Cyclopentane; 2-cyclopentylacetic acid; iron

Description

Properties

Molecular Formula |

C12H22FeO2 |

|---|---|

Molecular Weight |

254.15 g/mol |

IUPAC Name |

cyclopentane;2-cyclopentylacetic acid;iron |

InChI |

InChI=1S/C7H12O2.C5H10.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h6H,1-5H2,(H,8,9);1-5H2; |

InChI Key |

MTBYXJFRFNOHDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC1.C1CCC(C1)CC(=O)O.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferroceneacetic acid can be synthesized through the reaction of acetylferrocene with morpholine, sodium sulfide nonahydrate, and sulfur. The reaction is carried out in an oil bath at 128°C for 7 hours, followed by refluxing with sodium hydroxide in ethanol and water for 4 hours . The mixture is then cooled, and the pH is adjusted with hydrochloric acid to precipitate the ferroceneacetic acid.

Industrial Production Methods

While specific industrial production methods for ferroceneacetic acid are not widely documented, the synthesis typically involves similar steps as the laboratory preparation, with adjustments for scale and efficiency. Industrial methods would likely focus on optimizing reaction conditions, purification processes, and yield.

Chemical Reactions Analysis

Key Reaction Types

Mechanistic Insights

-

Esterification/Amidation : These reactions are facilitated by the carboxylic acid group in 2-cyclopentylacetic acid, enabling nucleophilic substitution with alcohols or amines .

-

Oxidation : Collins reagent selectively oxidizes alcohols to ketones or aldehydes, a common transformation in organic synthesis .

-

Wittig Reactions : The formation of alkenes via ylid reagents highlights the compound’s utility in constructing unsaturated systems .

Ferroceneacetic Acid (Iron-Containing Derivative)

While ferroceneacetic acid (C₁₂H₁₂FeO₂) is structurally distinct from 2-cyclopentylacetic acid, it shares a carboxylic acid functional group. Common reactions for ferrocene derivatives include oxidation-reduction , though specific data for ferroceneacetic acid is limited in the provided sources .

Cyclopentane

Scientific Research Applications

It appears the query is asking for information about the applications of a compound with the name "Cyclopentane; 2-cyclopentylacetic acid; iron." Based on the search results, this name seems to refer to Ferroceneacetic Acid .

Here's what the available data suggests about this compound and its related applications:

Applications Based on Structural Components

To understand the potential applications, it's helpful to consider the uses of its components:

- Cyclopentane: This is used as a solvent in chemical processes, for compound extraction, purification, and synthesis in the chemical and pharmaceutical sectors . It's also used as a blowing agent in the creation of polyurethane foams for insulation, in calibrating gas detectors, in research and development, as a refrigerant in some cooling systems, and as a solvent for resins .

- Cyclopentylacetic acid derivatives : These are valuable as antiulcer agents and gastric secretion inhibitors, possessing anti-gastrointestinal ulcer activity . They are also useful as intermediates in producing prostanoic acids, which also have pharmacological activities .

- Iron : Spectroscopic studies indicate that certain compounds can displace the oxidized heme group, which is weakly bound by weakening the iron-histidine bond .

Mechanism of Action

The mechanism of action of ferroceneacetic acid involves the generation of reactive oxygen species (ROS) through Fenton catalysis. The ROS, particularly hydroxyl radicals, induce oxidative damage to DNA, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to generate ROS is a key factor in its antitumor activity.

Comparison with Similar Compounds

Cyclopentane

Cyclopentane (C₅H₁₀) is a five-membered cyclic alkane. Its combustion behavior involves the formation of resonance-stabilized allyl radicals via H-abstraction, a mechanism shared with cyclopentene but distinct from cyclohexene, which tends to form benzene .

2-Cyclopentylacetic Acid

2-Cyclopentylacetic acid (C₇H₁₂O₂) is a carboxylic acid with a cyclopentane ring attached to an acetic acid moiety. It is used in organic synthesis and pharmaceutical intermediates. Its IUPAC name and synonyms are well-documented, including "cyclopentaneacetic acid" and "carboxycyclopentane" .

Iron

Iron (Fe) is a transition metal with significant industrial applications, including steel production and catalysis. Iron compounds, such as iron(II) and iron(III) oxides, are critical in redox reactions and environmental processes. Iron is listed alongside nickel and chromium compounds in air exposure assessments due to its occupational health implications .

Comparison with Similar Compounds

Cyclopentane vs. Cyclohexane and Cyclopentene

| Property | Cyclopentane | Cyclohexane | Cyclopentene |

|---|---|---|---|

| Structure | C₅ cyclic alkane | C₆ cyclic alkane | C₅ cyclic alkene |

| Reactivity | Forms allyl radicals | Less radical stability | Forms dienes/benzene |

| Combustion Behavior | Moderate ignition | Slower ignition | Rapid ignition |

| Environmental Impact | Low GWP, flammable | Higher GWP | Moderate flammability |

- Cyclopentane and cyclopentene exhibit similar radical stabilization during oxidation (~70% allyl radical formation), whereas cyclohexene decomposes to benzene, promoting faster ignition .

- Cyclopentane’s flammability limits its use compared to fluorinated refrigerants, but its low GWP makes it environmentally favorable .

2-Cyclopentylacetic Acid vs. Cyclohexaneacetic Acid and Linear Analogues

| Property | 2-Cyclopentylacetic Acid | Cyclohexaneacetic Acid | n-Butyric Acid |

|---|---|---|---|

| Molecular Weight | 114.14 g/mol | 128.17 g/mol | 88.11 g/mol |

| Solubility | Moderate in polar solvents | Lower solubility | High solubility |

| Bioactivity (IC₅₀) | 10–70 nM (inhibitors) | Similar range | Not bioactive |

- In benzimidazole-based FabI inhibitors, cyclopentane and cyclohexane rings showed comparable enzyme inhibition (IC₅₀ 10–70 nM), but cyclopentane derivatives outperformed cyclohexane in specific cases (e.g., 10-fold higher activity in compound 11 vs. 12) .

- The cyclopentane ring’s smaller size may enhance steric compatibility with enzyme active sites compared to bulkier cyclohexane .

Iron vs. Nickel and Chromium

| Property | Iron (Fe) | Nickel (Ni) | Chromium (Cr) |

|---|---|---|---|

| Oxidation States | +2, +3 | +2, +3 | +3, +6 |

| Toxicity | Low (essential) | Moderate (allergenic) | High (hexavalent Cr) |

| Industrial Use | Steel, catalysts | Batteries, alloys | Plating, pigments |

- Iron is less toxic than hexavalent chromium, which is carcinogenic, but nickel poses allergenic risks .

- Iron’s redox activity (Fe²⁺/Fe³⁺) is critical in catalysis and environmental remediation, unlike nickel’s primary use in batteries .

Research Findings and Key Insights

Cyclopentane in Combustion and Refrigeration

2-Cyclopentylacetic Acid in Drug Design

Iron’s Role in Industrial and Environmental Chemistry

- Iron compounds are pivotal in Fenton reactions for pollutant degradation, leveraging their redox cycling, whereas chromium(VI) compounds are avoided due to toxicity .

Biological Activity

Cyclopentane, 2-cyclopentylacetic acid, and iron are compounds that have garnered attention in biological research due to their potential therapeutic applications. This article explores their biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Cyclopentane : A cyclic alkane with the formula , known for its low boiling point and non-polar characteristics.

- 2-Cyclopentylacetic Acid : A derivative of cyclopentane with the formula , exhibiting properties that may influence metabolic pathways.

- Iron : An essential trace element critical for various biological processes, including oxygen transport and enzymatic reactions.

1. Metabolic Pathways

Research indicates that 2-cyclopentylacetic acid can influence metabolic pathways related to fatty acid metabolism and signaling molecules. Specifically, it has been shown to interact with jasmonic acid biosynthesis, which plays a crucial role in plant defense mechanisms and stress responses .

2. Anticancer Properties

Studies have demonstrated that compounds derived from cyclopentane structures exhibit anticancer activities. For instance, certain derivatives have been linked to the inhibition of cancer cell proliferation through the modulation of aurora kinase activity . This suggests a potential for developing novel anticancer therapeutics based on cyclopentane derivatives.

3. Neuroprotective Effects

Iron is known for its role in neuroprotection. Research has shown that iron supplementation can enhance cognitive function and protect against neurodegenerative diseases. However, excess iron can lead to oxidative stress, necessitating a balance in its biological availability .

Case Studies

The biological activity of these compounds can be attributed to several mechanisms:

- Signal Transduction : Cyclopentane derivatives may modulate signaling pathways involving jasmonates, influencing gene expression related to stress responses.

- Enzyme Inhibition : Compounds like 2-cyclopentylacetic acid can inhibit specific enzymes involved in tumorigenesis, providing a pathway for therapeutic intervention.

- Iron Chelation : Certain compounds can chelate iron, reducing oxidative stress and enhancing cellular protection mechanisms.

Q & A

Q. What are the key considerations for synthesizing 2-cyclopentylacetic acid derivatives with high purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., solvent polarity, temperature control) and purification techniques. For cyclopentane derivatives, cyclopentanone can be functionalized via nucleophilic addition or alkylation. For example, introducing the phenylselenyl group to cyclopentanone requires controlled temperatures (0–25°C) and anhydrous solvents like THF to minimize side reactions . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by (δ 1.5–2.5 ppm for cyclopentyl protons) and GC-MS (m/z 140 for cyclopentane fragments) are critical .

Q. How can researchers safely handle cyclopentane derivatives in laboratory settings?

- Methodological Answer : Cyclopentane’s volatility (boiling point: 49°C) necessitates use in fume hoods with proper PPE (nitrile gloves, safety goggles). For spills, absorb with inert materials (vermiculite) and avoid ignition sources. 2-Cyclopentylacetic acid, though less volatile, requires pH-neutral disposal due to carboxylic acid reactivity. Emergency protocols include eye flushing with water (15+ minutes) and inhalation management via fresh air exposure .

Q. What spectroscopic techniques are essential for characterizing iron complexes with cyclopentane-based ligands?

- Methodological Answer : Iron coordination compounds (e.g., ferrocene analogs) require multi-technique analysis:

- UV-Vis Spectroscopy : Detect d-d transitions (e.g., λ ~500 nm for low-spin Fe).

- Mössbauer Spectroscopy : Resolve oxidation states (isomer shift δ: 0–1 mm/s for Fe).

- X-ray Crystallography : Confirm ligand geometry (bond angles ±2° from ideal octahedral).

Cross-validate with elemental analysis (C, H, N ±0.3%) and magnetic susceptibility measurements .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the reactivity of iron-cyclopentane complexes?

- Methodological Answer : Discrepancies in catalytic activity (e.g., unexpected byproducts) may arise from ligand field effects or solvent interactions. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states and electron distributions. For example, comparing HOMO-LUMO gaps (~3–5 eV) for iron complexes in polar vs. nonpolar solvents identifies solvent-dependent stabilization pathways. Pair computational results with experimental kinetics (Arrhenius plots, E ±5 kJ/mol) to validate mechanisms .

Q. What strategies mitigate data variability in cyclopentane derivative synthesis under aerobic vs. inert conditions?

- Methodological Answer : Oxidative side reactions (e.g., cyclopentane ring opening) under aerobic conditions can skew yields. Use Schlenk lines for inert atmosphere synthesis (N/Ar purging) and compare with air-exposed controls. Monitor reaction progress via FT-IR (C=O stretch at ~1700 cm) and TLC (R shifts). Statistical analysis (ANOVA, p <0.05) identifies significant variability sources, while replicate experiments (n ≥3) ensure reproducibility .

Q. How do steric effects in 2-cyclopentylacetic acid influence its coordination behavior with iron nanoparticles?

- Methodological Answer : Steric hindrance from the cyclopentyl group alters ligand binding modes. Use surface-enhanced Raman spectroscopy (SERS) to probe adsorption geometry on iron nanoparticles (peaks at 400–600 cm for Fe-O/Fe-C vibrations). Compare with smaller ligands (e.g., acetic acid) via Langmuir isotherm analysis (binding constants K ±10%). Molecular dynamics simulations (NAMD, 50 ns trajectories) further quantify steric stabilization effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for 2-cyclopentylacetic acid?

- Methodological Answer : Literature variations (e.g., mp 78–85°C) often stem from purity or polymorphic forms. Perform DSC (heating rate 10°C/min) to identify polymorph transitions. Recrystallize using different solvents (ethanol vs. acetone) and characterize via PXRD (2θ peaks ±0.2°). Cross-reference with high-purity standards (≥99.9%, validated by HPLC) and report solvent/grade details to align datasets .

Q. What experimental controls are critical when studying iron-catalyzed cyclopentane ring-opening reactions?

- Methodological Answer : Include blank reactions (no catalyst), radical traps (TEMPO), and isotopic labeling (-cyclopentane) to differentiate pathways. Use kinetics (initial rate method) to track intermediates. Control for trace moisture via Karl Fischer titration (<50 ppm) and validate catalyst integrity post-reaction via XPS (Fe 2p at 706–710 eV) .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing cyclopentane-containing metal-organic frameworks (MOFs)?

- Methodological Answer : Standardize solvothermal conditions (120°C, 24h) and ligand:metal ratios (2:1 molar). Characterize MOFs via BET (surface area 500–1000 m/g) and PXRD (match simulated patterns). Report activation protocols (e.g., solvent exchange with supercritical CO) to ensure pore accessibility. Archive raw data (TGA, SEM) in repositories like Zenodo for peer validation .

Q. How can advanced statistical models improve structure-activity relationships (SAR) for cyclopentane-based inhibitors?

- Methodological Answer :

Apply multivariate regression (QSAR) using descriptors like logP, polar surface area, and H-bond donors. Validate models via leave-one-out cross-validation (R >0.8). Machine learning (random forests, SVM) further identifies nonlinear interactions. Pair with in vitro assays (IC ±10%) to refine predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.